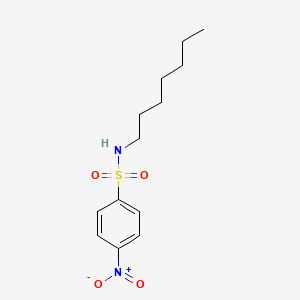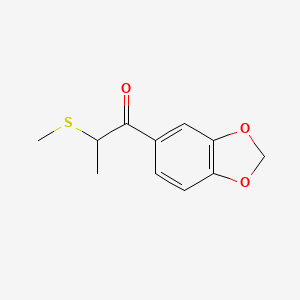
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one is a chemical compound that features a benzodioxole ring system. This structure is known for its presence in various natural and synthetic compounds exhibiting a broad spectrum of biological activities. The compound’s unique structure makes it a subject of interest in multiple fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one typically involves the acylation of 1,3-benzodioxole. This process can be carried out under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction conditions often include the use of methanol, water, and tetrahydrofuran (THF) as solvents, with sodium hydroxide as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of continuous flow reactors and recyclable catalysts suggests a move towards more sustainable and efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one exerts its effects involves the modulation of microtubule assembly. This compound can suppress tubulin polymerization or stabilize microtubule structure, leading to mitotic blockade and cell apoptosis. The molecular targets include tubulin and related pathways involved in cell division .
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as a precursor in the synthesis of various psychoactive substances.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one stands out due to its unique combination of a benzodioxole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly makes it particularly valuable in cancer research and treatment .
Propiedades
Número CAS |
89017-45-8 |
|---|---|
Fórmula molecular |
C11H12O3S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H12O3S/c1-7(15-2)11(12)8-3-4-9-10(5-8)14-6-13-9/h3-5,7H,6H2,1-2H3 |
Clave InChI |
YCCCANDJXFASPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC2=C(C=C1)OCO2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


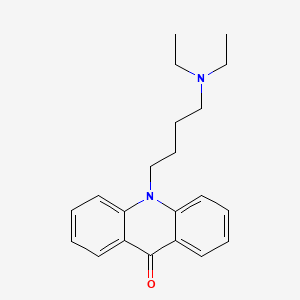
![N'-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14125278.png)
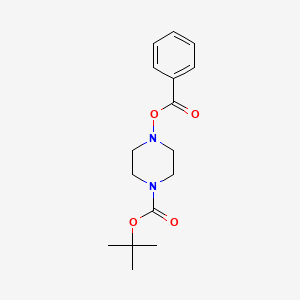
![Benzamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14125291.png)

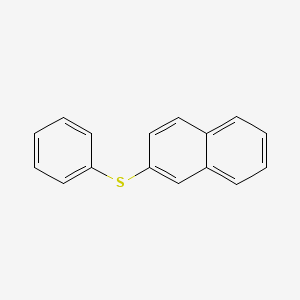
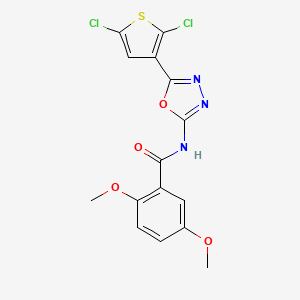
![Ethyl 2-[[2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride](/img/structure/B14125314.png)
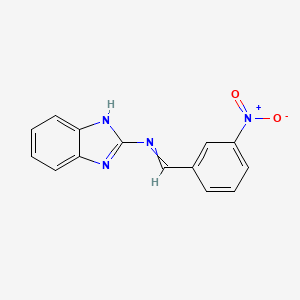
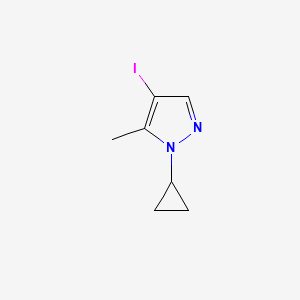
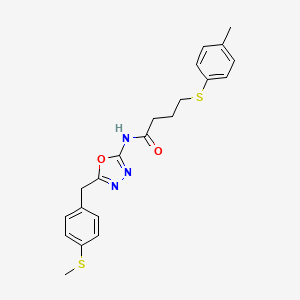
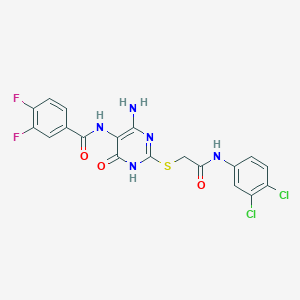
![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)
